![molecular formula C8H7N3O2S B1596734 Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 244014-85-5](/img/structure/B1596734.png)

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Übersicht

Beschreibung

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, also known as MTPC, is an organic compound which has been studied for its potential applications in scientific research. This compound is composed of a thieno[2,3-b]pyrazine ring, which is a heterocyclic aromatic ring, and a methyl ester group. It is a colorless solid that is soluble in organic solvents. MTPC has been studied for its potential applications in diverse fields such as biochemistry, pharmacology, and material science.

Wissenschaftliche Forschungsanwendungen

- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : The review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for antitumor activity evaluation .

- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the search results .

Scientific Field: Medicinal Chemistry

Scientific Field: Antitumor Activity Evaluation

- Scientific Field: Synthesis of Novel Compounds

- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .

- Methods of Application : The compounds were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields (50% quantitative yield), using different reaction conditions, namely ligands and solvents, due to the different electronic character of the substrates .

- Results or Outcomes : The antitumoral potential of these compounds was evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) using the SRB assay, and it was possible to establish some structure–activity relationships .

- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for cell cycle analysis .

- Results or Outcomes : The effects of the methoxylated compounds on the cell cycle profile and induction of apoptosis were further studied in the AGS cell line .

- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for apoptosis study .

- Results or Outcomes : The effects of the methoxylated compounds on the cell cycle profile and induction of apoptosis were further studied in the AGS cell line .

- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for toxicity study .

- Results or Outcomes : The compounds did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) .

Scientific Field: Cell Cycle Analysis

Scientific Field: Apoptosis Study

Scientific Field: Toxicity Study

Eigenschaften

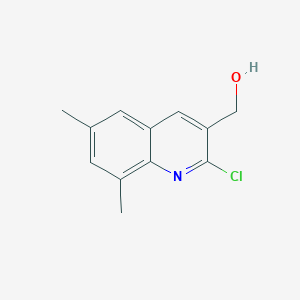

IUPAC Name |

methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFBMJMQOVCYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=NC=CN=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374907 | |

| Record name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |

CAS RN |

244014-85-5 | |

| Record name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

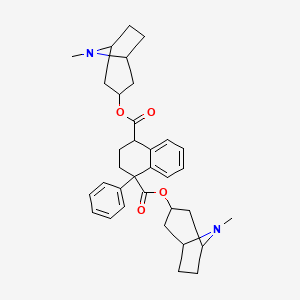

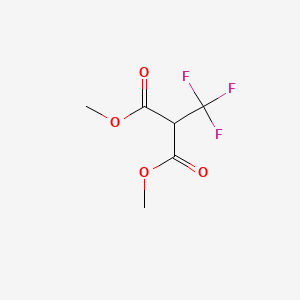

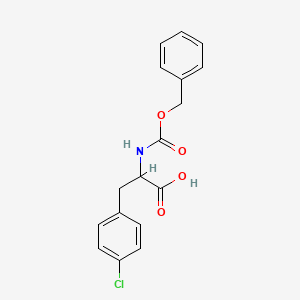

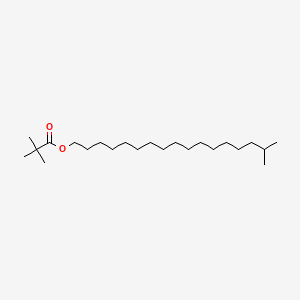

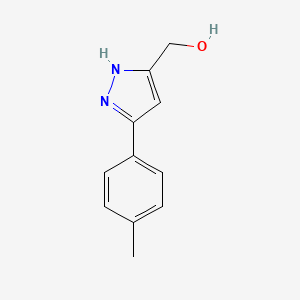

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.